molecular formula C17H17N3O2S B3444407 N-BENZYL-2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE

N-BENZYL-2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE

Cat. No.: B3444407
M. Wt: 327.4 g/mol
InChI Key: KCWXWRINRSPPLX-UHFFFAOYSA-N
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Description

N-Benzyl-2-[(5-Methoxy-1H-1,3-Benzodiazol-2-yl)Sulfanyl]Acetamide is a sulfur-containing acetamide derivative featuring a benzodiazole core substituted with a methoxy group. Its structure comprises a benzyl group attached to the acetamide nitrogen, a sulfanyl (thioether) bridge, and a 5-methoxy-1H-1,3-benzodiazol-2-yl moiety.

Properties

IUPAC Name

N-benzyl-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-22-13-7-8-14-15(9-13)20-17(19-14)23-11-16(21)18-10-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWXWRINRSPPLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps, starting from commercially available starting materials. One common route involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Benzyl Group: The benzyl group can be attached to the nitrogen atom of the benzimidazole core through a nucleophilic substitution reaction using benzyl chloride.

    Formation of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the benzimidazole derivative with a thiol compound under basic conditions.

    Attachment of the Acetamide Moiety: The final step involves the formation of the acetamide moiety by reacting the sulfanyl derivative with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Tin(II) chloride, iron powder, ethanol as solvent.

    Substitution: Sodium hydride, dimethylformamide as solvent.

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

N-BENZYL-2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-BENZYL-2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to the active site of enzymes, inhibiting their activity. The methoxy and benzyl groups can enhance the binding affinity and selectivity of the compound. The sulfanyl group can participate in redox reactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

(a) N-Benzyl-2-(1H-Tetrazol-1-yl)Acetamide

This compound replaces the benzodiazole-sulfanyl group with a tetrazole ring (Table 1). The tetrazole moiety, a bioisostere for carboxylic acids, enhances metabolic stability and hydrogen-bonding capacity, making it prevalent in drug discovery. However, the absence of a sulfanyl group limits its utility in metal coordination compared to the target compound .

(b) N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

Its hydroxyl and tertiary alcohol groups enable coordination to transition metals (e.g., Pd, Cu), facilitating C–H functionalization reactions. In contrast, the target compound’s sulfanyl and benzodiazole groups may offer stronger π-π stacking and softer Lewis basicity for diverse catalytic applications .

Structural and Functional Differences

Property Target Compound N-Benzyl-2-(1H-Tetrazol-1-yl)Acetamide N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
Molecular Weight ~371.4 g/mol (estimated) 235.3 g/mol 221.3 g/mol
Key Functional Groups Benzodiazole, sulfanyl, methoxy, acetamide Tetrazole, acetamide Benzamide, hydroxyl, tertiary alcohol
Metal Coordination Sulfanyl bridges and benzodiazole π-system Limited (tetrazole N-atoms) N,O-bidentate directing group
Synthetic Yield Not reported (inferred: moderate) 86% (optimized) Not reported
Applications Potential ligand for catalysis, drug discovery Bioisostere in medicinal chemistry Metal-catalyzed C–H bond activation

Structural Analysis Techniques

Crystallographic data for the target compound would likely employ SHELX software (e.g., SHELXL for refinement , SHELXT for space-group determination ), similar to the hydroxy-dimethylethyl benzamide’s X-ray analysis . The benzodiazole-sulfanyl group’s planarity and steric effects could complicate refinement compared to simpler analogues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-BENZYL-2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-BENZYL-2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE

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